molecular formula C16H20N4O4 B2934149 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 1797061-53-0

1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No. B2934149
CAS RN: 1797061-53-0
M. Wt: 332.36
InChI Key: OPPQWSINHBVDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, also known as DPU-1, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is not yet fully understood. However, studies have suggested that 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea may exert its effects by inhibiting various enzymes and proteins involved in cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In neurons, 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to protect against oxidative stress and reduce inflammation. In fungal strains, 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit growth and induce cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in lab experiments is its potential use in various scientific fields. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. These include further studies on its mechanism of action, its potential use as a therapeutic agent in cancer and neurodegenerative diseases, and its potential use as an antifungal agent. Additionally, studies on the toxicity and safety of 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea are needed to determine its potential use in clinical settings.
In conclusion, 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a promising chemical compound that has potential use in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea as a therapeutic agent.

Synthesis Methods

1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxyaniline with ethyl chloroformate, followed by the reaction of the resulting intermediate with 5-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been studied for its potential use in various scientific fields, including cancer research, neuroprotection, and antifungal activity. In cancer research, 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to protect neurons from oxidative stress and reduce inflammation. In antifungal activity, 1-(3,5-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the growth of various fungal strains.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-11-9-17-10-20(15(11)21)5-4-18-16(22)19-12-6-13(23-2)8-14(7-12)24-3/h6-10H,4-5H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPQWSINHBVDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CCNC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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